Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a heterocyclic compound that features both benzimidazole and pyrazolone moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Pyrazolones, on the other hand, are known for their anti-inflammatory and analgesic properties. The combination of these two moieties in a single molecule makes 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 2-aminobenzimidazole with an appropriate pyrazolone derivative. One common method involves the reaction of 2-aminobenzimidazole with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
VXBWIFKSEMEWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.